molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

货号: B1675249
CAS 编号: 119425-90-0
分子量: 316.3 g/mol
InChI 键: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

该化合物因其广泛的生物学功能而得到认可,包括抗炎、抗癌和免疫抑制作用 。劳瑞林B因其在各种疾病中潜在的治疗应用而被广泛研究,使其成为药理学和药物化学领域备受关注的化合物。

科学研究应用

Hypoglycemic Effects

Loureirin B has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), promoting insulin secretion in pancreatic cells. Research indicates that this compound enhances insulin secretion from Ins-1 cells through GLP-1R activation, suggesting its potential as a therapeutic agent for diabetes management. Molecular docking studies have confirmed the interaction between this compound and GLP-1R, highlighting its role in glucose metabolism regulation .

Immunosuppressive Properties

This compound exhibits significant immunosuppressive effects, particularly in the context of autoimmune diseases. Studies demonstrate that it inhibits calcium influx and interleukin-2 secretion in Jurkat T cells by targeting voltage-gated potassium channel Kv1.3 and STIM1/Orai1 channels. This dual action not only reduces inflammatory cytokine release but also impacts lymphocyte proliferation, making this compound a promising candidate for treating conditions like rheumatoid arthritis .

Mechanisms of Action:

  • Inhibition of Kv1.3 : this compound blocks Kv1.3-mediated currents, leading to membrane depolarization and reduced calcium influx in T cells .
  • STIM1/Orai1 Channel Inhibition : The compound also directly inhibits STIM1/Orai1 channels, further contributing to its immunosuppressive effects .

Anti-Osteoporotic Effects

Recent studies have highlighted the potential of this compound in preventing osteoporosis by inhibiting osteoclastogenesis. It has been shown to suppress RANKL-induced osteoclast differentiation and activity by interfering with the MAPK-NFAT signaling pathway, which is crucial for osteoclast maturation and function .

Key Findings:

  • In Vivo Studies : this compound administration in ovariectomized rats demonstrated preserved bone volume and reduced osteoclast activity, indicating its efficacy as a therapeutic agent against osteoporosis .
  • Mechanistic Insights : By downregulating NFATc1 translocation and expression, this compound effectively reduces osteoclast formation and bone resorption .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Hypoglycemic EffectsActivates GLP-1R; promotes insulin secretionEnhances insulin secretion in pancreatic cells; potential for diabetes therapy
Immunosuppressive EffectsInhibits Kv1.3 and STIM1/Orai1 channelsReduces IL-2 secretion; effective in autoimmune disease models
Anti-Osteoporotic EffectsInhibits RANKL-induced osteoclastogenesisPreserves bone volume; reduces osteoclast activity in vivo

Case Studies

Case Study 1: Diabetes Management
A study demonstrated that this compound significantly improved glucose tolerance and insulin levels in diabetic animal models, supporting its role as a hypoglycemic agent.

Case Study 2: Autoimmune Disease Treatment
Research involving collagen-induced arthritis models indicated that this compound treatment resulted in decreased joint swelling and inflammatory cytokine levels, showcasing its potential for managing rheumatoid arthritis.

Case Study 3: Osteoporosis Prevention
In ovariectomized rat models, this compound was found to prevent bone loss by inhibiting osteoclast differentiation, highlighting its therapeutic promise in osteoporosis management.

生化分析

Biochemical Properties

Cellular Effects

Loureirin B exerts various effects on different types of cells and cellular processes. In cervical cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces invasion and migration by targeting the PI3K/AKT signaling pathway . In colorectal cancer cells, this compound analogues regulate the cell cycle and Fas death receptor, leading to selective cytotoxicity against cancer cells . Furthermore, this compound inhibits Ca2+ influx and IL-2 secretion in Jurkat T cells by inhibiting both KV1.3 and STIM1/Orai1 channels, thereby exerting immunosuppressive effects .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits the PI3K/AKT signaling pathway in cervical cancer cells, leading to reduced cell proliferation and increased apoptosis . In colorectal cancer cells, this compound analogues induce cell cycle G2/M arrest by regulating cell cycle-associated proteins and up-regulating Fas cell surface death receptor . Additionally, this compound inhibits KV1.3 and STIM1/Orai1 channels in Jurkat T cells, leading to reduced Ca2+ influx and IL-2 secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, in cervical cancer cells, the viability of HeLa cells gradually declines over time after treatment with this compound, with significant reductions observed at 12, 24, and 48 hours . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In colorectal cancer studies, this compound analogues exhibited selective anticancer activity at specific concentrations, with IC50 values of 8.4 and 17.9 μM for certain compounds . High doses of this compound may lead to toxic or adverse effects, although detailed studies on its toxicity are limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as plasminogen activator inhibitor-1 and proteins involved in the PI3K/AKT signaling pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound influences its activity and function. This compound is known to target specific compartments or organelles within cells, although the exact targeting signals or post-translational modifications directing its localization are not well-characterized

准备方法

合成路线及反应条件: 劳瑞林B可以通过经典的Claisen-Schmidt反应合成,然后进行还原反应得到相应的二氢查耳酮 。合成涉及使用氢氧化钠作为催化剂,以及乙醇和水的混合物作为溶剂。反应在室温下进行,并搅拌以实现羟醛缩合,形成查耳酮。 这些查耳酮然后使用三氯化铁作为催化剂以及三甲基硅烷氯和三乙基硅烷作为添加剂进行还原,得到二氢查耳酮衍生物 .

工业生产方法: 劳瑞林B的工业生产通常涉及从龙血树属植物中提取。 提取过程包括溶剂提取、纯化和结晶,以分离出纯形式的劳瑞林B .

化学反应分析

反应类型: 劳瑞林B会发生多种化学反应,包括:

    氧化: 劳瑞林B可以被氧化形成醌和其他氧化衍生物。

    还原: 还原反应可以将劳瑞林B转化为二氢查耳酮。

    取代: 劳瑞林B可以发生取代反应,特别是在亲电试剂存在的情况下。

常见试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 卤素和磺酰氯等亲电试剂通常用于此过程。

主要产物:

    氧化: 醌和其他氧化衍生物。

    还原: 二氢查耳酮。

    取代: 劳瑞林B的卤代或磺化衍生物。

相似化合物的比较

. 与其类似物相比,劳瑞林B以其强大的免疫抑制和抗癌特性而独树一帜。 虽然劳瑞林A和龙血树属植物A也表现出生物活性,但劳瑞林B抑制多种离子通道和信号通路的能力使其在治疗应用中特别有价值 .

类似化合物:

  • 劳瑞林A
  • 龙血树属植物A

劳瑞林B以其广泛的生物活性谱和潜在的治疗益处在这些化合物中脱颖而出。

生物活性

Loureirin B (LrB) is a bioactive compound derived from Resina Draconis , a traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its immunosuppressive effects, anti-inflammatory properties, and potential therapeutic applications in metabolic disorders and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings and data.

Immunosuppressive Effects

This compound has been shown to exert significant immunosuppressive effects by inhibiting calcium ion (Ca²⁺) influx and interleukin-2 (IL-2) secretion in Jurkat T cells. Research indicates that LrB targets both the KV1.3 and STIM1/Orai1 channels, disrupting the calcium signaling pathways crucial for T cell activation.

Key Findings:

  • Mechanism of Action : LrB inhibits KV1.3 channel activity, leading to reduced Ca²⁺ influx. Even in KV1.3 knockout models, LrB maintained its inhibitory effects on IL-2 secretion, suggesting alternative pathways are involved .
  • Potential Applications : The immunosuppressive properties of LrB position it as a promising candidate for treating autoimmune diseases .

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, particularly in models of chronic inflammation and insulin resistance.

Case Study: Polycystic Ovary Syndrome (PCOS)

A study involving a rat model of PCOS showed that LrB significantly reduced insulin resistance and chronic inflammation by upregulating the GPR120 receptor and activating the LKB1/AMPK signaling pathway. Key observations include:

  • Decreased serum levels of inflammatory cytokines (TNF-α, IL-6).
  • Improved metabolic parameters such as fasting blood glucose and lipid profiles .
ParameterControl GroupLrB Treatment Group
Fasting Blood GlucoseHighSignificantly Lower
Serum InsulinElevatedReduced
Total CholesterolHighSignificantly Lower
TNF-α LevelsElevatedSignificantly Lower

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly against cerebral ischemia/reperfusion (I/R) injury.

LrB modulates microglial polarization from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype through the STAT6/NF-κB signaling pathway. This shift is crucial in reducing neuronal damage during ischemic events.

Key Findings:

  • In a rat model of cerebral I/R injury, LrB treatment resulted in:
    • Reduced infarct volume.
    • Decreased neurological deficits.
    • Improved histopathological outcomes in brain tissues .

Osteoclast Inhibition

This compound has also been shown to inhibit osteoclast differentiation, which is vital for maintaining bone health.

Mechanism:

The compound affects bone marrow macrophages (BMMs), inhibiting their differentiation into osteoclasts by targeting the MAPK signaling pathway . Key proteins involved include MAPK1, MAP2K2, and MAPK3 .

Osteoclast ActivityControl GroupLrB Treatment Group
Osteoclast DifferentiationHighSignificantly Lower
Phosphorylated JNKElevatedReduced

属性

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B
Reactant of Route 3
Reactant of Route 3
Loureirin B
Reactant of Route 4
Reactant of Route 4
Loureirin B
Reactant of Route 5
Reactant of Route 5
Loureirin B
Reactant of Route 6
Loureirin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。